molecular formula C12H10N4 B1620943 6H,12H-Benzotriazolo[2,1-a]benzotriazole CAS No. 248-80-6

6H,12H-Benzotriazolo[2,1-a]benzotriazole

Cat. No. B1620943
CAS RN: 248-80-6
M. Wt: 210.23 g/mol
InChI Key: ZWLJMBULOOVQIQ-UHFFFAOYSA-N
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Description

6H,12H-Benzotriazolo[2,1-a]benzotriazole is a heterocyclic organic compound . It has a molecular weight of 210.23 and a molecular formula of C12H10N4 . The IUPAC name for this compound is 6,12-dihydrobenzotriazolo[2,1-a]benzotriazole .


Molecular Structure Analysis

The molecular structure of 6H,12H-Benzotriazolo[2,1-a]benzotriazole consists of a fused ring system containing three consecutive nitrogen atoms . The canonical SMILES representation for this compound is C1=CC=C2C(=C1)NN3N2NC4=CC=CC=C43 .


Chemical Reactions Analysis

Benzotriazole and its derivatives are known to form strong complexes with metals and are widely used as anti-corrosion materials . They have been found to be efficient inhibitors for acid corrosion .


Physical And Chemical Properties Analysis

6H,12H-Benzotriazolo[2,1-a]benzotriazole has a boiling point of 374.8ºC at 760 mmHg and a flash point of 224.3ºC . Its density is 1.49g/cm³ .

Future Directions

Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, they have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, it can be expected that research into benzotriazole derivatives, including 6H,12H-Benzotriazolo[2,1-a]benzotriazole, will continue to be a significant area of interest in the future.

properties

IUPAC Name

6,12-dihydrobenzotriazolo[2,1-a]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14-15(11)16/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJMBULOOVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NN3N2NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376229
Record name 5H,11H-Benzotriazolo[2,1-a]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H,12H-Benzotriazolo[2,1-a]benzotriazole

CAS RN

248-80-6
Record name 5H,11H-Benzotriazolo[2,1-a]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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